4-Cyclohexyl-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by a cyclohexyl group and a trifluoromethyl group attached to the benzene ring. This compound has garnered interest in various scientific fields due to its unique structural features and potential applications in pharmaceuticals and materials science.
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid falls under the category of organic compounds, specifically as a substituted benzoic acid. Its structure includes a carboxylic acid functional group (-COOH), making it a member of the carboxylic acids class.
The synthesis of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods, primarily involving the trifluoromethylation of benzoic acid derivatives. One notable method involves using trifluoromethanesulfonic acid as a reagent in the presence of an appropriate activating agent, such as anhydrides, to facilitate nucleophilic substitution reactions .
In one synthesis approach, starting materials like benzoic acid are reacted with trifluoromethylating agents under controlled conditions. The reaction typically requires specific temperatures and catalysts to optimize yield and purity. For instance, trifluoromethanesulfonic acid can be used to enhance the electrophilic nature of the aromatic system, allowing for effective substitution at the desired positions on the benzene ring .
The molecular formula for 4-cyclohexyl-3-(trifluoromethyl)benzoic acid is . The structure consists of a benzene ring substituted at the 4-position with a cyclohexyl group and at the 3-position with a trifluoromethyl group.
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can participate in various chemical reactions typical of carboxylic acids, including esterification, amidation, and nucleophilic acyl substitution.
For example, when reacted with alcohols in the presence of an acid catalyst, it can form esters. Similarly, its carboxylic acid group can react with amines to form amides under dehydrating conditions. These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties .
The mechanism of action for reactions involving 4-cyclohexyl-3-(trifluoromethyl)benzoic acid typically involves electrophilic aromatic substitution due to the electron-withdrawing effect of the trifluoromethyl group. This makes adjacent positions on the aromatic ring more susceptible to nucleophilic attack.
In nucleophilic substitution reactions, the trifluoromethyl group increases the electrophilicity of the aromatic carbon atoms, facilitating further reactions such as acylation or alkylation with various nucleophiles .
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has potential applications in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. It has been noted for its role in developing sphingosine-1-phosphate modulators used in treating immunological disorders such as multiple sclerosis . Additionally, its unique structural characteristics make it valuable in materials science for creating specialized polymers or coatings that require specific thermal or chemical resistance properties.
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid (CAS 916806-97-8) is a synthetically engineered small molecule characterized by a benzoic acid core substituted with a lipophilic cyclohexyl group at the para-position and an electron-withdrawing trifluoromethyl group at the meta-position. This strategic arrangement of functional groups creates a distinctive molecular architecture that confers specific physicochemical properties and reactivity patterns essential for advanced chemical applications. As a versatile chemical building block, this compound occupies a critical niche in modern pharmaceutical synthesis and materials science, serving as a precursor to several therapeutically significant agents. Its structural complexity combined with synthetic accessibility makes it a compelling subject for scientific investigation and industrial utilization [1] [2].
The compound systematically named as 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid follows IUPAC nomenclature rules, clearly defining its core benzoic acid structure with specific substituent positions. Its molecular formula is consistently reported as C₁₄H₁₅F₃O₂ across multiple chemical databases, with a molecular weight of 272.26 g/mol [1] [2] [5]. The SMILES notation (O=C(O)C1=CC=C(C2CCCCC2)C(C(F)(F)F)=C1) provides a machine-readable representation of its atomic connectivity: a carboxylic acid group directly attached to a benzene ring bearing a trifluoromethyl group at position 3 and a cyclohexyl group at position 4 [1].
Table 1: Fundamental Chemical Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 916806-97-8 | [1] [2] [3] |
Molecular Formula | C₁₄H₁₅F₃O₂ | [1] [2] [5] |
Exact Molecular Weight | 272.102417 g/mol | [2] |
MDL Number | MFCD29072797 | [1] |
Synonyms | MFCD29072797; Benzoic acid, 4-cyclohexyl-3-(trifluoromethyl)- | [2] [5] |
Experimental characterization reveals key physicochemical parameters: density measurements range between 1.256±0.06 g/cm³ and 1.3±0.1 g/cm³ at room temperature, indicating a moderately dense crystalline material [2] [5]. Its boiling point is reported as 349.8±42.0 °C at standard atmospheric pressure (760 mmHg), while the flash point of 165.3±27.9 °C classifies it as combustible material requiring careful handling [2]. The predicted pKa value of 3.92±0.10 reflects moderate acidity consistent with aromatic carboxylic acids, influencing its solubility and salt-forming capabilities [5]. Index of refraction measurements (1.503) provide additional identification parameters valuable for purity assessment [2].
The synthetic pathway to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid was pioneered through innovative methodologies documented in patent literature around 2013-2015, with significant advances in catalytic trifluoromethylation techniques enabling its efficient production. The US20150018577A1 patent details a multi-step preparation involving Friedel-Crafts acylation of cyclohexylbenzene derivatives followed by bromination, oxidation, and esterification sequences [4]. This foundational technology established reproducible synthetic access critical for pharmaceutical exploration.
The compound gained prominence when identified as the essential carboxylic acid precursor in synthesizing Siponimod (BAF312), a sphingosine-1-phosphate (S1P) receptor modulator developed for multiple sclerosis treatment. Research articles from 2017-2020 reference its status as a key intermediate requiring rigorous purity specifications (>98%) for pharmaceutical manufacturing [5]. Process chemistry innovations, particularly the optimization of trifluoromethylation under palladium catalysis and the development of novel hydrolysis conditions for methyl ester intermediates, significantly reduced production costs while improving yield and purity profiles. These advancements facilitated the compound's transition from laboratory curiosity to registered starting material in FDA-approved drug synthesis [4] [5].
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid serves dual roles as a synthetic intermediate and structural motif in biologically active compounds. Its trifluoromethyl group enhances metabolic stability and membrane permeability through reduced oxidative metabolism, while the carboxylic acid functionality provides a versatile handle for amide coupling and salt formation [2] [5]. These attributes make it exceptionally valuable in rational drug design, particularly for central nervous system targets where lipophilicity must be balanced with aqueous solubility.
The compound's primary pharmaceutical application occurs in the synthesis of Siponimod, where it undergoes activation to form benzylamine intermediates before incorporation into the active pharmaceutical ingredient. As LookChem documents, Siponimod functions as a disease-modifying therapy for relapsing multiple sclerosis by selectively binding to S1P1 and S1P5 receptors in the central nervous system, modulating immune cell migration and reducing neuroinflammation [5]. The structural features of 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid directly contribute to Siponimod's receptor binding affinity and pharmacokinetic profile.
Table 2: Key Physicochemical Properties and Experimental Data
Property | Value/Description | Measurement Conditions | Source |
---|---|---|---|
Density | 1.256–1.3 g/cm³ | Room temperature | [2] [5] |
Boiling Point | 349.8±42.0 °C | 760 mmHg | [2] |
Flash Point | 165.3±27.9 °C | Not specified | [2] |
Predicted pKa | 3.92±0.10 | Aqueous solution | [5] |
LogP (Partition Coefficient) | 5.47 | Octanol/water | [2] |
Vapor Pressure | 0.0±0.8 mmHg | 25°C | [2] |
Beyond its flagship application, the compound serves as a versatile scaffold in developing other therapeutic agents. Patent literature indicates derivatives have been investigated as CCR5 antagonists for HIV treatment (though distinct from the clinical candidate described in ScienceDirect) and as intermediates for deuterated azetidine-based S1P receptor modulators [5] [6]. Its structural template appears in oxadiazole and indazole derivatives patented as S1P1 receptor agonists, demonstrating the pharmacophore's adaptability across chemical classes [5]. The cyclohexyl moiety contributes significant conformational restriction to resulting molecules, while the fluorine atoms enable precise tuning of electronic properties through selective substitution patterns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: